cis-Ethyl 2-fluorocyclopropanecarboxylate

Medicinal Chemistry Antibacterial Agents Structure-Activity Relationship

cis-Ethyl 2-fluorocyclopropanecarboxylate (CAS 84388-71-6) is a chiral, fluorinated cyclopropane carboxylate ester building block with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol. This compound is commercially available in purities up to 98% and serves as a critical intermediate, particularly as the direct precursor to cis-2-fluorocyclopropanecarboxylic acid, a key component in the synthesis of the marketed fluoroquinolone antibiotic Sitafloxacin.

Molecular Formula C6H9FO2
Molecular Weight 132.13 g/mol
CAS No. 84388-71-6
Cat. No. B1311674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ethyl 2-fluorocyclopropanecarboxylate
CAS84388-71-6
Molecular FormulaC6H9FO2
Molecular Weight132.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1F
InChIInChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
InChIKeyOGSXKPYGEILMIG-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Ethyl 2-fluorocyclopropanecarboxylate (CAS 84388-71-6) Baseline Overview for Scientific Procurement


cis-Ethyl 2-fluorocyclopropanecarboxylate (CAS 84388-71-6) is a chiral, fluorinated cyclopropane carboxylate ester building block with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol . This compound is commercially available in purities up to 98% and serves as a critical intermediate, particularly as the direct precursor to cis-2-fluorocyclopropanecarboxylic acid, a key component in the synthesis of the marketed fluoroquinolone antibiotic Sitafloxacin [1]. Its value is derived from the unique conformational and electronic properties imparted by the cis-fluorocyclopropane moiety, which influence both synthetic outcomes and the biological activity of its downstream products.

Why Generic Substitution Fails for cis-Ethyl 2-fluorocyclopropanecarboxylate in Drug Synthesis


In the context of pharmaceutical synthesis, cis-Ethyl 2-fluorocyclopropanecarboxylate cannot be generically substituted by its trans-isomer or non-fluorinated analogs due to strict stereochemical requirements for downstream biological activity. Structural and pharmacological evidence confirms that the cis-configuration of the fluorocyclopropyl group is essential for potent antibacterial activity in quinolone drugs like Sitafloxacin, with the corresponding trans-isomer demonstrating significantly reduced potency [1]. Furthermore, the presence of the single fluorine atom is critical for establishing this stereochemistry and modulating physicochemical properties like lipophilicity, which differ substantially from non-fluorinated or gem-difluorinated cyclopropane analogs, thus impacting pharmacokinetic profiles [2].

Product-Specific Quantitative Evidence Guide: cis-Ethyl 2-fluorocyclopropanecarboxylate vs. Comparators


cis- vs. trans-Isomer Potency in Quinolone Antibacterials

The cis-configuration of the 2-fluorocyclopropyl group, derived from cis-Ethyl 2-fluorocyclopropanecarboxylate, is essential for achieving potent antibacterial activity in quinolone derivatives [1]. SAR studies show a 2- to 4-fold difference in potency favoring the cis isomer over the trans isomer [2].

Medicinal Chemistry Antibacterial Agents Structure-Activity Relationship

Lipophilicity Modulation via cis-Fluorocyclopropane in Quinolone Analogs

The incorporation of the cis-2-fluorocyclopropyl group, as introduced by cis-Ethyl 2-fluorocyclopropanecarboxylate, is associated with more favorable lipophilicity and pharmacokinetic profiles in quinolone antibacterials compared to non-fluorinated or other stereoisomeric analogs [1].

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Scalable Stereoselective Synthesis for Commercial Viability

A high-precision asymmetric synthetic route for cis-2-fluorocyclopropanecarboxylic acid, the direct derivative of cis-Ethyl 2-fluorocyclopropanecarboxylate, has been developed on a 100 g scale with excellent stereoselectivity and regioselectivity, using commercially available starting materials [1].

Synthetic Chemistry Process Development Sitafloxacin Intermediate

Procurement-Guided Application Scenarios for cis-Ethyl 2-fluorocyclopropanecarboxylate


Synthesis of cis-2-Fluorocyclopropylamine for Sitafloxacin Production

This compound is the essential starting material for producing cis-2-fluorocyclopropanecarboxylic acid, which is then transformed into cis-2-fluorocyclopropylamine [1]. This amine is a key structural component of the commercial antibacterial drug Sitafloxacin [1]. The demonstrated scalable synthesis of the acid [2] confirms that sourcing the ester is a viable and commercially relevant step for industrial-scale production of this advanced pharmaceutical intermediate.

Preparation of cis-Fluorocyclopropane Building Blocks for Structure-Activity Relationship (SAR) Studies

The compound is used as a precursor for generating a series of cis-2-fluorocyclopropane-containing building blocks (e.g., acids, amines, amides) [3]. These building blocks are critical for medicinal chemistry programs exploring the impact of the cis-fluorocyclopropane motif on biological activity, particularly in the development of novel quinolone antibacterials, where the cis-configuration is known to confer superior potency over the trans-isomer [1].

Use in Stereoselective Synthesis Method Development

Due to the challenges associated with controlling the adjacent stereocenters of the cis-fluorocyclopropane ring [1], this compound and its derivatives serve as important model substrates for developing and optimizing novel stereoselective synthetic methodologies, such as rhodium-catalyzed cyclopropanations [1], which are of broad interest to the synthetic organic chemistry community.

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